2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
The compound “2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a complex organic molecule. It contains a 1H-isoindole-1,3-dione group, which is a type of heterocyclic compound containing a five-membered ring with two carbonyl groups and a nitrogen atom. It also contains a 4-methylbenzenesulfonyl group, which is a type of aromatic compound with a sulfonyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the isoindole ring and the introduction of the 4-methylbenzenesulfonyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoindole ring and the 4-methylbenzenesulfonyl group would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The isoindole ring might undergo reactions typical of other heterocyclic compounds, while the sulfonyl group could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
Synthetic Approaches and Crystal Structure : The synthesis of organo-amino compounds related to 2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves complex reactions, providing insights into the structural intricacies of these compounds. For example, Anouar et al. (2019) synthesized a closely related compound by reacting (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate with isoindoline-1,3-dione, achieving a yield of around 65%. Their research further detailed the crystal structure through X-ray diffraction, highlighting the compound's monoclinic crystallization and the interactions within the crystal lattice, including hydrogen bonds and π-π interactions Anouar et al., 2019.
Mechanistic Insights and Derivative Synthesis : Köse et al. (2019) explored the addition reactions of chlorosulfonyl isocyanate to a carbonyl group, leading to the synthesis of derivatives of isoindole-1,3-dione. Their study not only provided a new synthetic pathway but also detailed the mechanism supported by theoretical calculations, contributing to the understanding of reactive intermediates in the synthesis of complex organic compounds Köse et al., 2019.
Potential Applications
Catalysis and Organic Synthesis : Research into the synthesis of polysubstituted pyrroles using 4-methylbenzenesulfonic acid monohydrate as a catalyst highlights the utility of related compounds in facilitating complex organic reactions. Zheng et al. (2015) demonstrated how a wide range of diones, arylamines, and aldehydes could be transformed into polysubstituted pyrroles, showcasing the applicability of these compounds in synthesizing heterocyclic structures, which are crucial in pharmaceutical chemistry Zheng et al., 2015.
Safety And Hazards
properties
IUPAC Name |
2-[2-(4-methylphenyl)sulfonylethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-12-6-8-13(9-7-12)23(21,22)11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRVFKDUMGPCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |
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